![molecular formula C23H24F3N5O3 B610917 SOMCL-863 CAS No. 1452310-87-0](/img/new.no-structure.jpg)
SOMCL-863
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Overview
Description
SOMCL-863 is a selective and orally bioavailable c-Met inhibitor that exhibits antitumor activity both in vitro and in vivo.
Scientific Research Applications
Cancer Treatment
SOMCL-863 has shown significant promise in preclinical models of several types of cancer:
- Lung Cancer : In xenograft models using EBC-1 and NCI-H1993 cell lines, this compound demonstrated substantial anti-tumor efficacy. The compound inhibited tumor growth by reducing cell proliferation and microvessel density, as well as decreasing the secretion of proangiogenic factors such as IL-8 .
- Breast Cancer : Research indicates that this compound can impede the invasive growth characteristics of breast cancer cells. Its application in combination therapies is being explored to enhance overall treatment efficacy against c-Met-driven breast tumors.
Targeted Therapy Development
This compound serves as a prototype for developing targeted therapies aimed at inhibiting c-Met signaling in various malignancies. The pharmacokinetic properties of this compound make it a candidate for oral administration, which is advantageous for patient compliance compared to intravenous therapies.
Case Study 1: Preclinical Efficacy in Lung Cancer Models
In a study published in PubMed, researchers evaluated the anti-tumor effects of this compound on lung cancer xenografts. The results demonstrated that treatment with this compound led to:
- A significant reduction in tumor volume.
- Decreased proliferation markers (Ki-67).
- Lowered angiogenesis as evidenced by reduced microvessel density .
This study underscores the potential of this compound as an effective therapeutic agent against lung cancer.
Case Study 2: Combination Therapy Exploration
Another line of research is focusing on the efficacy of this compound in combination with other targeted therapies. Preliminary findings suggest that when combined with inhibitors of other pathways (e.g., EGFR inhibitors), there is an enhanced anti-tumor response observed in preclinical models. This approach aims to overcome resistance mechanisms commonly encountered in monotherapy treatments.
Data Summary Table
Properties
CAS No. |
1452310-87-0 |
---|---|
Molecular Formula |
C23H24F3N5O3 |
Molecular Weight |
475.47 |
IUPAC Name |
2-(4-(5-((3-Nitrobenzyl)amino)-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)ethanol |
InChI |
InChI=1S/C23H24F3N5O3/c24-23(25,26)17-11-21(27-14-16-2-1-3-18(10-16)31(33)34)20-13-19(15-28-22(20)12-17)30-6-4-29(5-7-30)8-9-32/h1-3,10-13,15,27,32H,4-9,14H2 |
InChI Key |
IEQYRWPMNVPDLX-UHFFFAOYSA-N |
SMILES |
FC(C1=CC(NCC2=CC=CC([N+]([O-])=O)=C2)=C3C=C(N4CCN(CCO)CC4)C=NC3=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOMCL-863; SOMCL 863; SOMCL863; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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